Cas no 1805050-29-6 (2-Cyano-6-ethyl-3-(trifluoromethoxy)phenylacetic acid)

2-Cyano-6-ethyl-3-(trifluoromethoxy)phenylacetic acid 化学的及び物理的性質
名前と識別子
-
- 2-Cyano-6-ethyl-3-(trifluoromethoxy)phenylacetic acid
-
- インチ: 1S/C12H10F3NO3/c1-2-7-3-4-10(19-12(13,14)15)9(6-16)8(7)5-11(17)18/h3-4H,2,5H2,1H3,(H,17,18)
- InChIKey: LOGLXCCGXRXULQ-UHFFFAOYSA-N
- ほほえんだ: FC(OC1C=CC(CC)=C(CC(=O)O)C=1C#N)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 19
- 回転可能化学結合数: 4
- 複雑さ: 374
- トポロジー分子極性表面積: 70.3
- 疎水性パラメータ計算基準値(XlogP): 3.1
2-Cyano-6-ethyl-3-(trifluoromethoxy)phenylacetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A010002857-1g |
2-Cyano-6-ethyl-3-(trifluoromethoxy)phenylacetic acid |
1805050-29-6 | 97% | 1g |
1,564.50 USD | 2021-07-06 |
2-Cyano-6-ethyl-3-(trifluoromethoxy)phenylacetic acid 関連文献
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
-
Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
-
4. Back matter
-
Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
-
Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
2-Cyano-6-ethyl-3-(trifluoromethoxy)phenylacetic acidに関する追加情報
2-Cyano-6-ethyl-3-(trifluoromethoxy)phenylacetic acid (CAS No. 1805050-29-6): A Comprehensive Overview
2-Cyano-6-ethyl-3-(trifluoromethoxy)phenylacetic acid (CAS No. 1805050-29-6) is a unique and versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its distinct chemical structure, exhibits a range of biological activities that make it a promising candidate for various therapeutic applications.
The molecular formula of 2-Cyano-6-ethyl-3-(trifluoromethoxy)phenylacetic acid is C14H12F3NO3, and its molecular weight is 297.24 g/mol. The presence of a cyano group, an ethyl substituent, and a trifluoromethoxy moiety in its structure confers unique chemical properties and biological activities. These features have been extensively studied to understand their implications in drug design and development.
2-Cyano-6-ethyl-3-(trifluoromethoxy)phenylacetic acid has shown potential in various preclinical studies, particularly in the areas of anti-inflammatory and anti-cancer research. Recent studies have demonstrated its ability to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition can lead to reduced production of pro-inflammatory mediators, making it a potential candidate for the treatment of chronic inflammatory diseases.
In the context of cancer research, 2-Cyano-6-ethyl-3-(trifluoromethoxy)phenylacetic acid has been investigated for its anti-proliferative and pro-apoptotic effects on various cancer cell lines. Studies have shown that it can induce cell cycle arrest and apoptosis in cancer cells by modulating specific signaling pathways. For instance, it has been reported to inhibit the activation of the Akt/mTOR pathway, which is often dysregulated in many types of cancer.
The pharmacokinetic properties of 2-Cyano-6-ethyl-3-(trifluoromethoxy)phenylacetic acid have also been evaluated to assess its suitability as a therapeutic agent. Preclinical studies have demonstrated favorable absorption, distribution, metabolism, and excretion (ADME) profiles, suggesting that it can be effectively delivered to target tissues with minimal toxicity. Additionally, its stability under physiological conditions has been confirmed through various analytical methods.
To further enhance its therapeutic potential, researchers have explored the synthesis of derivatives and analogs of 2-Cyano-6-ethyl-3-(trifluoromethoxy)phenylacetic acid. These modifications aim to optimize its pharmacological properties, such as potency, selectivity, and bioavailability. For example, the introduction of additional functional groups or changes in the substituents can lead to compounds with improved efficacy and reduced side effects.
The safety profile of 2-Cyano-6-ethyl-3-(trifluoromethoxy)phenylacetic acid has been evaluated through extensive toxicological studies. These studies have shown that it exhibits low toxicity at therapeutic doses, making it a promising candidate for clinical development. However, ongoing research is necessary to fully understand its long-term safety and efficacy in human subjects.
In conclusion, 2-Cyano-6-ethyl-3-(trifluoromethoxy)phenylacetic acid (CAS No. 1805050-29-6) represents a significant advancement in the field of medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it a valuable compound for the development of novel therapeutic agents. Continued research and clinical trials will further elucidate its potential applications and contribute to the advancement of healthcare solutions.
1805050-29-6 (2-Cyano-6-ethyl-3-(trifluoromethoxy)phenylacetic acid) 関連製品
- 175210-33-0(2-(2-phenylethyl)-1H-Imidazole-5-carboxylic acid)
- 850910-65-5(4-benzyl(ethyl)sulfamoyl-N-(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide)
- 2172635-24-2(7-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamidoheptanoic acid)
- 883539-48-8((2-Methoxyethyl)[(1-methyl-1H-indol-2-YL)-methyl]amine)
- 2734773-86-3(4-Bromo-2-methyl-2'-(trifluoromethyl)-1,1'-biphenyl)
- 2034208-72-3(1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-[6-(trifluoromethyl)pyridine-3-carbonyl]-1,4-diazepane)
- 1361764-50-2(4-(Aminomethyl)-3-(difluoromethyl)-2-methoxypyridine-5-carboxaldehyde)
- 160648-06-6(3-4-(2-Oxopyrrolidin-1-yl)phenylprop-2-enoic Acid)
- 1706438-18-7(6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine)
- 2172066-32-7(4,4-difluoro-1-1-(hydroxymethyl)-2-methylcyclopropylcyclohexan-1-ol)